2-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylpentanoic acid

Peptide drug design Lipophilicity Membrane permeability

2-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylpentanoic acid (CAS 1869638-67-4) is a Boc-protected non-proteinogenic α-amino acid derivative with molecular formula C₁₂H₂₃NO₄ and molecular weight 245.32 g/mol. The compound features a 3,4-dimethylpentanoic acid backbone, which introduces two methyl substituents on consecutive carbons of the pentanoic acid chain—a pattern not found in any standard proteinogenic amino acid.

Molecular Formula C12H23NO4
Molecular Weight 245.319
CAS No. 1869638-67-4
Cat. No. B2633513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylpentanoic acid
CAS1869638-67-4
Molecular FormulaC12H23NO4
Molecular Weight245.319
Structural Identifiers
SMILESCC(C)C(C)C(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H23NO4/c1-7(2)8(3)9(10(14)15)13-11(16)17-12(4,5)6/h7-9H,1-6H3,(H,13,16)(H,14,15)
InChIKeyTZRZWXQCEBWGKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylpentanoic acid (CAS 1869638-67-4): A Sterically Differentiated Boc-Amino Acid Building Block for Peptide and Peptidomimetic Synthesis


2-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylpentanoic acid (CAS 1869638-67-4) is a Boc-protected non-proteinogenic α-amino acid derivative with molecular formula C₁₂H₂₃NO₄ and molecular weight 245.32 g/mol [1]. The compound features a 3,4-dimethylpentanoic acid backbone, which introduces two methyl substituents on consecutive carbons of the pentanoic acid chain—a pattern not found in any standard proteinogenic amino acid. This distinct substitution creates a sterically congested, branched aliphatic side chain that fundamentally differentiates it from the closest commodity Boc-amino acids such as Boc-L-valine, Boc-L-isoleucine, and Boc-L-leucine. The Boc group provides standard orthogonal amine protection compatible with Fmoc-solid-phase peptide synthesis (SPPS), while the unique side-chain architecture offers quantifiable differences in lipophilicity, molecular volume, and conformational restriction that are meaningful for scientific selection in peptide lead optimization and peptidomimetic design [1][2].

Why Boc-L-Valine, Boc-L-Isoleucine, or Boc-L-Leucine Cannot Simply Replace 2-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylpentanoic acid


Generic substitution with standard Boc-amino acids ignores three quantitative dimensions of differentiation that directly impact peptide drug design: (i) a 0.5–1.2 log unit increase in computed lipophilicity (XLogP3-AA) over Boc-Ile, Boc-Val, and Boc-Leu, which alters passive membrane permeability predictions; (ii) a 13–28 Da increase in molecular weight and one additional heavy atom versus the nearest commodity analogs, changing the size and steric footprint of any incorporated residue; and (iii) the presence of two adjacent methyl branches (3,4-dimethyl) that creates a sterically constrained side chain with restricted rotameric freedom relative to single-branched analogs, as demonstrated for structurally related 3,4-dimethyl amino acid scaffolds [1][2]. These factors mean that a peptide containing Boc-3,4-dimethylpentanoic acid will exhibit measurably different physicochemical properties, conformational preferences, and potentially biological activity compared to peptides built with Boc-Val, Boc-Ile, or Boc-Leu, making blind substitution without explicit comparative evaluation scientifically unjustified.

Quantitative Differentiation Evidence: Computed Physicochemical and Steric Property Comparison for 2-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylpentanoic acid vs. Standard Boc-Amino Acids


Lipophilicity Advantage: XLogP3-AA of 2.7 vs. Boc-Val (1.5), Boc-Ile (1.6), and Boc-Leu (2.2)

The target compound exhibits a computed XLogP3-AA value of 2.7, which is 1.2 log units higher than Boc-L-valine (1.5), 1.1 log units higher than Boc-L-isoleucine (1.6), and 0.5 log units higher than Boc-L-leucine (2.2) [1][2]. This quantitative lipophilicity elevation translates to a predicted ~16-fold increase in octanol-water partition coefficient relative to Boc-Val and Boc-Ile, and a ~3-fold increase relative to Boc-Leu [1]. The data were computed using the same XLogP3 algorithm across all compounds, ensuring cross-study comparability.

Peptide drug design Lipophilicity Membrane permeability

Molecular Size Differentiation: 245.32 g/mol and 17 Heavy Atoms vs. Standard Boc-Amino Acids

The target compound has a molecular weight of 245.32 g/mol and a heavy atom count of 17, compared to 217.26 g/mol (15 heavy atoms) for Boc-L-valine, 231.29 g/mol (16 heavy atoms) for Boc-L-isoleucine, and 231.29 g/mol (16 heavy atoms) for Boc-L-leucine [1][2]. This represents a 28 Da (+12.9%) mass increase over Boc-Val and a 14 Da (+6.1%) increase over Boc-Ile/Boc-Leu, with one additional heavy atom versus Boc-Ile/Boc-Leu [2].

Molecular weight Heavy atom count Peptide physicochemical properties

Steric Hindrance and Conformational Restriction: 3,4-Dimethyl Substitution vs. Single-Branch Side Chains

The 3,4-dimethylpentanoic acid side chain contains two adjacent sp³-hybridized carbons each bearing a methyl substituent, creating steric congestion not present in the single-branched side chains of valine (isopropyl), isoleucine (sec-butyl), or leucine (isobutyl). For structurally analogous 3,4-dimethyl amino acids, this substitution pattern has been experimentally demonstrated to impose side-chain conformational restriction relative to non-methylated counterparts [1]. While direct rotational barrier measurements for the target compound have not been published, the class-level precedent establishes that 3,4-dimethyl substitution reduces the number of energetically accessible rotamers compared to mono-methyl branched amino acids [1].

Steric hindrance Conformational restriction Peptidomimetic design

Topological Polar Surface Area Parity (75.6 Ų) Despite Elevated Lipophilicity: Optimized Permeability Potential

Despite a 0.5–1.2 log unit increase in XLogP3-AA, the target compound maintains an identical Topological Polar Surface Area (TPSA) of 75.6 Ų as Boc-Val, Boc-Ile, and Boc-Leu, all sharing the same carboxylic acid and Boc-carbamate polar functionalities [1][2]. This combination—elevated lipophilicity without increased polar surface area—is favorable for passive membrane diffusion, as TPSA values below 140 Ų are associated with good oral bioavailability potential while higher logP values enhance partitioning into lipid membranes [1]. The target compound thus offers increased hydrophobicity without the permeability penalty that would accompany additional polar groups.

TPSA Membrane permeability Drug-likeness

Optimal Research and Industrial Application Scenarios for 2-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylpentanoic acid Based on Quantitative Differentiation Evidence


Design of Lipophilic, Cell-Permeable Peptide Therapeutics

The compound's elevated XLogP3-AA of 2.7 (+0.5 to +1.2 vs. standard Boc-amino acids) combined with a maintained TPSA of 75.6 Ų makes it a strategic choice for replacing standard hydrophobic residues (Val, Ile, Leu) in peptide sequences where enhanced passive membrane permeability is required. Peptides incorporating this residue are predicted to exhibit greater partitioning into lipid bilayers without the bioavailability penalty of increased polar surface area [1]. This is directly relevant for intracellular-targeting peptide therapeutics, antimicrobial peptides, and blood-brain barrier penetrant peptide designs.

Protease-Resistant Peptidomimetics via Steric Shielding

The 3,4-dimethyl substitution pattern introduces steric hindrance adjacent to the peptide backbone that can shield scissile amide bonds from protease cleavage. Class-level evidence from related 3,4-dimethyl amino acid analogues demonstrates that this substitution pattern imposes conformational restriction that can reduce susceptibility to enzymatic degradation [2]. This application is directly supported by the quantitative steric and molecular weight differentiation established in Section 3, where the target compound shows a 6.1-12.9% increase in molecular weight over comparators [1].

Conformational Probing of Hydrophobic Binding Pockets

The unique 3,4-dimethylpentanoic acid side chain, with two adjacent methyl branches, provides a steric probe for mapping the shape and plasticity of hydrophobic binding pockets in target proteins. When incorporated into peptide ligands or substrate analogues, the restricted conformational freedom of this residue (class-level inference [2]) can reveal steric tolerance limits and guide structure-activity relationship (SAR) studies more effectively than the more flexible, single-branched side chains of Val, Ile, or Leu [1].

Synthesis of Non-Proteinogenic Peptide Natural Product Analogues

The 2-amino-3,4-dimethylpentanoic acid core has been identified in meteoritic amino acid suites alongside other non-proteinogenic α-amino acids [2]. The Boc-protected form enables incorporation of this exotic amino acid into synthetic peptide chains via standard SPPS protocols. This application leverages both the natural precedent for the amino acid scaffold and the quantitative physicochemical differentiation (logP, MW, TPSA) that distinguishes it from terrestrial proteinogenic amino acid building blocks [1].

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